Bienvenue dans la boutique en ligne BenchChem!

N-(4-ethylphenyl)nicotinamide

Apoptosis induction Cancer cell pharmacology Caspase activation assay

Procure N-(4-ethylphenyl)nicotinamide as a potency-verified reference for adenosine pathway and apoptosis research. With a CD73 IC₅₀ of 101 nM and Caspase-6 Kd of 270 nM, it is essential for assay calibration, SPR screening, and SAR comparator studies against 2-ethyl regioisomers. Its 4-ethyl substitution provides a distinct hydrophobic profile critical for target selectivity validation in oncology programs. Ensure your studies benefit from a structurally characterized, high-purity standard.

Molecular Formula C14H14N2O
Molecular Weight 226.27 g/mol
CAS No. 75075-25-1
Cat. No. B187475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethylphenyl)nicotinamide
CAS75075-25-1
Molecular FormulaC14H14N2O
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2
InChIInChI=1S/C14H14N2O/c1-2-11-5-7-13(8-6-11)16-14(17)12-4-3-9-15-10-12/h3-10H,2H2,1H3,(H,16,17)
InChIKeyAWDYUOAZBWLDPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Ethylphenyl)nicotinamide (CAS 75075-25-1): Product Identity and Procurement-Relevant Classification


N-(4-Ethylphenyl)nicotinamide (CAS 75075-25-1; molecular formula C₁₄H₁₄N₂O; MW 226.27) is a substituted N-phenyl nicotinamide derivative, formally designated as 3-pyridinecarboxamide, N-(4-ethylphenyl)- [1]. This compound belongs to a broader class of N-aryl nicotinamides that have been systematically characterized as apoptosis inducers and kinase inhibitors in drug discovery programs [2]. The compound features a nicotinamide core with a 4-ethyl substitution on the phenyl ring—a structural feature that distinguishes it from unsubstituted N-phenylnicotinamide (CAS 1752-96-1) and from regioisomers bearing the ethyl group at alternative phenyl positions (e.g., 2-ethyl or 3-ethyl analogs) [3].

Why N-(4-Ethylphenyl)nicotinamide Cannot Be Interchanged with Generic Nicotinamide Analogs in Experimental Settings


Although N-(4-ethylphenyl)nicotinamide shares the nicotinamide scaffold with numerous commercially available analogs, substitution pattern critically determines both target engagement and potency. Within the N-phenyl nicotinamide series, modifications to the phenyl ring—including the presence, position, and nature of substituents—produce divergent effects on caspase activation, growth inhibition, and target selectivity [1]. Specifically, the 4-ethyl substitution confers a distinct hydrophobic and electronic profile compared to the unsubstituted phenyl analog (N-phenylnicotinamide), the 2-ethyl regioisomer (N-(2-ethylphenyl)nicotinamide, identical molecular weight but altered steric environment), and the 4-methoxy or 4-ethoxy variants [2]. These differences are not merely structural; they translate into quantifiable variations in IC₅₀ values across distinct biological targets, as documented in the comparative evidence that follows [3].

Quantitative Comparative Evidence for N-(4-Ethylphenyl)nicotinamide (CAS 75075-25-1) Relative to Closest Structural Analogs


Apoptosis Induction Potency: N-(4-Ethylphenyl)nicotinamide vs. Unsubstituted N-Phenylnicotinamide in T47D Breast Cancer Cells

The substituted N-phenyl nicotinamide series, which includes N-(4-ethylphenyl)nicotinamide as a core structural representative, demonstrates that phenyl ring substitution is essential for potent apoptosis induction. The lead optimized compound in this series achieved an EC₅₀ of 0.082 µM in a caspase activation assay in T47D breast cancer cells, representing a 20-fold potency improvement over the initial screening hit [1]. While the unsubstituted parent compound N-phenylnicotinamide lacks the requisite substituents for high-potency activity in this assay context, the SAR studies establish that 4-position substitution on the phenyl ring is a critical determinant of cellular apoptosis-inducing capacity [1].

Apoptosis induction Cancer cell pharmacology Caspase activation assay

Antiproliferative Activity: GI₅₀ Comparison of Substituted N-Phenyl Nicotinamides in T47D Cells

The substituted N-phenyl nicotinamide series demonstrates potent antiproliferative activity in T47D breast cancer cells, with lead compound 10 achieving a GI₅₀ of 0.21 µM in the growth inhibition assay [1]. N-(4-Ethylphenyl)nicotinamide, as a member of this substituted N-phenyl nicotinamide class, is structurally positioned within the SAR landscape that produced this sub-micromolar antiproliferative activity. Importantly, compound 10 was found to be equipotent in MES-SA cells and paclitaxel-resistant, P-glycoprotein-overexpressing MES-SA/DX5 cells, indicating that this scaffold maintains activity against drug-resistant phenotypes [1].

Growth inhibition Antiproliferative screening Cancer cell line pharmacology

Ecto-5′-Nucleotidase Inhibition: Direct IC₅₀ Quantification for N-(4-Ethylphenyl)nicotinamide

N-(4-Ethylphenyl)nicotinamide has been directly tested and quantified for inhibitory activity against rat ecto-5′-nucleotidase (CD73), a key enzyme in adenosine-mediated immunosuppression. The compound demonstrated an IC₅₀ of 101 nM in this assay [1]. This value provides a baseline reference for evaluating structurally related analogs; compounds with 4-ethylphenyl substitution that show improved potency (>10-fold reduction in IC₅₀) relative to this baseline would indicate favorable SAR progression, whereas analogs with diminished potency would suggest that the 4-ethyl substitution is optimal for this target [2].

Ecto-5′-nucleotidase inhibition Adenosine signaling Cancer immunotherapy target

Caspase-6 Binding Affinity: Direct Kd Measurement for N-(4-Ethylphenyl)nicotinamide

N-(4-Ethylphenyl)nicotinamide has been directly evaluated for binding to Caspase-6 (C163A mutant), a cysteine protease implicated in apoptosis and neurodegenerative disease pathways. The compound exhibited a binding affinity (Kd) of 270 nM as measured by surface plasmon resonance (SPR) [1]. This quantitative binding data establishes a direct interaction between N-(4-ethylphenyl)nicotinamide and this specific caspase isoform, providing a distinct selectivity fingerprint that may not be shared by other nicotinamide analogs bearing alternative phenyl substitutions.

Caspase-6 binding Apoptosis pathway modulation Neurodegenerative disease target

Regioisomeric Differentiation: 4-Ethyl vs. 2-Ethyl Phenyl Substitution and Target Engagement Profile Divergence

The position of ethyl substitution on the phenyl ring critically determines target engagement profile among nicotinamide derivatives. While N-(4-ethylphenyl)nicotinamide demonstrates ecto-5′-nucleotidase inhibitory activity (IC₅₀ = 101 nM), structurally distinct regioisomers bearing ethyl substitution at alternative phenyl positions engage different molecular targets. For instance, N-(2-ethylphenyl)-substituted nicotinamide derivatives have been optimized as CDK8 inhibitors, with a representative lead compound exhibiting CDK8 IC₅₀ = 56 nM and IL-10 enhancement rate of 88% [1]. This divergence illustrates that the 4-ethyl vs. 2-ethyl substitution pattern is not interchangeable; each regioisomer directs target selectivity toward distinct enzyme classes.

Regioisomer specificity Structure-activity relationship CDK8 inhibition

Structural Basis for Differential Pharmacological Profiles: N-(4-Ethylphenyl)nicotinamide vs. Unsubstituted Nicotinanilide

The unsubstituted parent compound N-phenylnicotinamide (nicotinanilide, CAS 1752-96-1) has been characterized as an aquaporin-4 (AQP4) inhibitor with reported utility in epilepsy and migraine research . In contrast, N-(4-ethylphenyl)nicotinamide, bearing the 4-ethyl substituent, demonstrates measurable binding to Caspase-6 (Kd = 270 nM) [1] and ecto-5′-nucleotidase inhibition (IC₅₀ = 101 nM) [2]. This divergence in molecular target engagement—AQP4 modulation vs. caspase/ectonucleotidase interactions—illustrates how the addition of a single ethyl group fundamentally redirects the pharmacological profile of the nicotinamide scaffold. The 4-ethylphenyl moiety introduces hydrophobic and steric features absent in the unsubstituted parent, enabling distinct protein-ligand interactions.

Pharmacophore differentiation Aquaporin-4 inhibition Chemical scaffold comparison

Procurement-Guiding Application Scenarios for N-(4-Ethylphenyl)nicotinamide Based on Verified Quantitative Evidence


Reference Standard for Ecto-5′-Nucleotidase (CD73) Inhibitor Screening and Assay Validation

N-(4-Ethylphenyl)nicotinamide serves as a quantitatively characterized reference compound for ecto-5′-nucleotidase (CD73) inhibitor discovery programs. With a documented IC₅₀ of 101 nM against rat ecto-5′-nucleotidase in transfected COS7 cells [1], this compound provides a validated benchmark for establishing assay sensitivity, normalizing inter-experimental variability, and calibrating high-throughput screening platforms. Procurement of this compound is specifically indicated for laboratories requiring a structurally defined, potency-verified reference inhibitor to evaluate novel chemical series or to validate assay reproducibility in adenosine pathway–targeted drug discovery [2].

Positive Control for Caspase-6 Binding Studies in Apoptosis and Neurodegeneration Research

For research programs investigating Caspase-6 as a therapeutic target in apoptosis regulation or neurodegenerative disorders, N-(4-ethylphenyl)nicotinamide offers a quantitatively validated binding ligand with a Kd of 270 nM as determined by surface plasmon resonance [1]. This compound is appropriate for use as a positive control in SPR-based fragment screening, as a reference compound for competitive binding assays, or as a tool for validating Caspase-6 engagement in cellular thermal shift assays (CETSA). Its characterized binding affinity enables direct comparison with novel Caspase-6 ligands under development.

Scaffold Reference for Substituted N-Phenyl Nicotinamide SAR Studies in Oncology

As a representative member of the substituted N-phenyl nicotinamide class, N-(4-ethylphenyl)nicotinamide serves as a foundational scaffold reference for structure-activity relationship (SAR) campaigns in oncology drug discovery. The class-level evidence demonstrates that optimized derivatives from this scaffold achieve EC₅₀ = 0.082 µM in caspase activation assays and GI₅₀ = 0.21 µM in T47D breast cancer cell growth inhibition, with retained activity in paclitaxel-resistant cells [1]. Procurement of the 4-ethylphenyl derivative is strategically valuable as a comparator compound when synthesizing and evaluating novel analogs, enabling systematic assessment of how substituent modifications alter apoptosis-inducing and antiproliferative potency.

Negative Control for Regioisomer-Specific Target Engagement Studies (4-Ethyl vs. 2-Ethyl Selectivity)

In experimental designs requiring differentiation between regioisomeric target engagement profiles, N-(4-ethylphenyl)nicotinamide functions as a selectivity control. This compound demonstrates ecto-5′-nucleotidase inhibitory activity (IC₅₀ = 101 nM) [1], whereas the 2-ethylphenyl regioisomer scaffold has been optimized for CDK8 inhibition (IC₅₀ = 56 nM) [2]. Procurement of both regioisomers enables head-to-head comparative studies to validate target selectivity, assess off-target liabilities, or establish structure-selectivity relationships. This application is particularly relevant for medicinal chemistry programs seeking to optimize substituent positioning for enhanced target discrimination.

Quote Request

Request a Quote for N-(4-ethylphenyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.